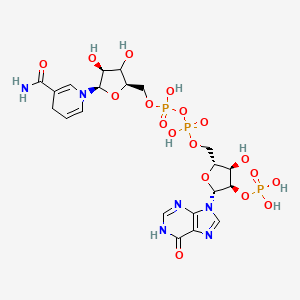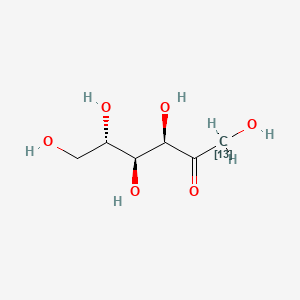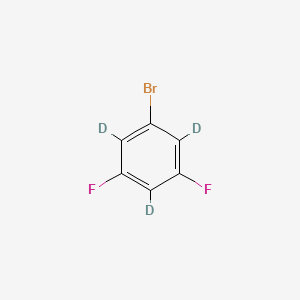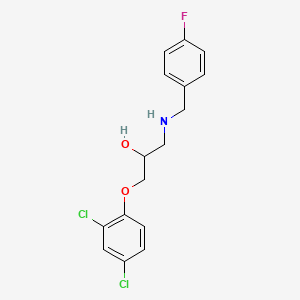
Mao A/hsp90-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mao A/hsp90-IN-1 is a dual inhibitor targeting both monoamine oxidase A (MAO A) and heat shock protein 90 (HSP90). This compound has shown significant potential in inhibiting the growth of glioblastoma cells by targeting these two critical proteins. Monoamine oxidase A is an enzyme involved in the breakdown of neurotransmitters, while heat shock protein 90 is a molecular chaperone that assists in the proper folding and function of various client proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mao A/hsp90-IN-1 involves the conjugation of N-methylpropargylamine with 4-isopropylresorcinol. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. The specific steps and conditions for the synthesis are detailed in the literature .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and automated synthesis platforms could be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Mao A/hsp90-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield deoxygenated products .
Scientific Research Applications
Mao A/hsp90-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of MAO A and HSP90.
Biology: Investigated for its effects on cellular processes involving MAO A and HSP90.
Medicine: Explored as a potential therapeutic agent for treating glioblastoma and other cancers by inhibiting tumor growth and immune escape mechanisms.
Mechanism of Action
Mao A/hsp90-IN-1 exerts its effects by inhibiting the activity of both MAO A and HSP90. The inhibition of MAO A reduces the breakdown of neurotransmitters, while the inhibition of HSP90 disrupts the proper folding and function of client proteins involved in tumor growth and survival. This dual inhibition leads to decreased tumor cell proliferation and increased sensitivity to immune responses .
Comparison with Similar Compounds
Similar Compounds
Clorgyline: A selective MAO A inhibitor.
Geldanamycin: An HSP90 inhibitor.
Pimitespib: Another HSP90 inhibitor with strong binding affinity.
Uniqueness
Mao A/hsp90-IN-1 is unique due to its dual inhibitory action on both MAO A and HSP90, making it a potent compound for targeting multiple pathways involved in tumor growth and immune escape. This dual action sets it apart from other compounds that typically target only one of these proteins .
Properties
Molecular Formula |
C24H29ClN2O4 |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
N-[3-chloro-4-[3-[methyl(prop-2-ynyl)amino]propoxy]phenyl]-2,4-dihydroxy-N-methyl-5-propan-2-ylbenzamide |
InChI |
InChI=1S/C24H29ClN2O4/c1-6-10-26(4)11-7-12-31-23-9-8-17(13-20(23)25)27(5)24(30)19-14-18(16(2)3)21(28)15-22(19)29/h1,8-9,13-16,28-29H,7,10-12H2,2-5H3 |
InChI Key |
JHKZNXCXUMFEOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1O)O)C(=O)N(C)C2=CC(=C(C=C2)OCCCN(C)CC#C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393843.png)

![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]acetic acid;2,2,2-trifluoroacetate](/img/structure/B12393854.png)
![tetralithium;[[[(2R,4S,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12393862.png)

![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12393870.png)


![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/structure/B12393898.png)


![4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol](/img/structure/B12393915.png)
